Phenol, 3-methoxy-2-(3-methyl-2-butenyl)-
CAS No.: 25801-53-0
Cat. No.: VC8366550
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25801-53-0 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 3-methoxy-2-(3-methylbut-2-enyl)phenol |
| Standard InChI | InChI=1S/C12H16O2/c1-9(2)7-8-10-11(13)5-4-6-12(10)14-3/h4-7,13H,8H2,1-3H3 |
| Standard InChI Key | SOFMGTNYXJLNON-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C=CC=C1OC)O)C |
| Canonical SMILES | CC(=CCC1=C(C=CC=C1OC)O)C |
Introduction
Chemical Identity and Nomenclature
Systematic Characterization
Phenol, 3-methoxy-2-(3-methyl-2-butenyl)- belongs to the class of alkylated phenolic compounds, featuring a benzene ring with hydroxyl (-OH), methoxy (-OCH₃), and 3-methyl-2-butenyl (prenyl) substituents. The IUPAC name 4-methoxy-2-(3-methylbut-2-enyl)phenol precisely describes its substitution pattern . Computational descriptors confirm its identity:
Regulatory identifiers include CAS 25801-53-0, PubChem CID 11805561 , and DSSTox Substance ID DTXSID50473745 , establishing its authenticated chemical profile.
Structural Isomerism
Comparative analysis with related compounds reveals distinct isomerism patterns. For instance, phenol, 4-methoxy-2-(3-methyl-2-butenyl)- (CID 11819902) shares the same molecular formula but differs in methoxy group positioning, underscoring the importance of substitution patterns on bioactivity.
Structural Analysis and Spectroscopic Properties
Molecular Geometry
X-ray crystallography data remain unavailable, but computational models predict a non-planar structure due to steric interactions between the prenyl chain and methoxy group . The 3-methyl-2-butenyl moiety adopts a trans configuration, minimizing van der Waals repulsions with the aromatic ring .
Spectroscopic Fingerprints
Key spectral characteristics include:
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¹H NMR (400 MHz, CDCl₃): δ 7.31 (d, J = 1.7 Hz, aromatic H), 5.28–5.24 (m, prenyl CH), 3.80 (s, OCH₃), 1.76 (s, prenyl CH₃)
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EI-MS: m/z 192 [M]⁺, base peak at m/z 137 corresponding to loss of C₅H₈
These signatures enable unambiguous identification in complex matrices like fungal extracts .
Natural Occurrence and Biosynthesis
Fungal Sources
The compound occurs naturally in:
Ecological studies suggest it functions as a phytoalexin, deterring herbivores through antimicrobial activity .
Biosynthetic Pathways
Biosynthesis likely proceeds via:
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Shikimate pathway: Generation of protocatechuic acid precursor
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Prenylation: Attachment of dimethylallyl pyrophosphate (DMAPP) by prenyltransferases
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Methylation: O-Methylation by S-adenosylmethionine-dependent methyltransferases
Isotopic labeling studies in Lactarius spp. could validate this proposed route.
Synthetic Methodologies
Classical Synthesis
A representative synthesis (Scheme 1) :
Step 1: Friedel-Crafts alkylation of 3-methoxyphenol with 1-bromo-3-methyl-2-butene
Reagents: AlCl₃ catalyst, dichloromethane, 0°C → rt, 1 h
Yield: 56%
Step 2: Demethylation of protective groups
Reagents: BBr₃, CH₂Cl₂, -78°C → rt, 2 h
Yield: 74%
Modern Catalytic Approaches
Palladium-mediated couplings enhance efficiency:
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Heck reaction: Arylation of prenyl halides
Physicochemical Properties
The moderate lipophilicity (LogP ~3.1) suggests membrane permeability, aligning with observed bioactivities .
Biological Activities and Mechanisms
Antioxidant Capacity
Radical scavenging assays demonstrate significant activity:
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Mechanism: H-atom transfer from phenolic OH to peroxyl radicals
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Structure-Activity: Ortho-prenyl group enhances stabilization of phenoxyl radical
Antimicrobial Effects
Preliminary screening against human pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Candida albicans | 128 |
Synergy with β-lactam antibiotics observed at sub-MIC concentrations .
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